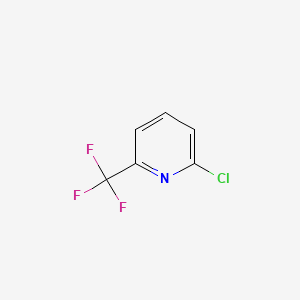
2-Chloro-6-(trifluoromethyl)pyridine
Cat. No. B1580974
Key on ui cas rn:
39890-95-4
M. Wt: 181.54 g/mol
InChI Key: ADVQMCQMDHBTHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07745477B2
Procedure details


To a stirred solution of 7.1 ml of n-BuLi (1.6M in hexane, 11.3 mmol) in 7 ml THF under argon at −73° C. were added 1.6 ml of diisopropylamine (11.3 mmol) in 3 ml THF within 8 min. After 10 min stirring at the same temperature a solution of 1 g of 2-chloro-6-(trifluoromethyl)-pyridine (5.51 mmol) in 5 ml THF was added within 15 min (temperature between −76 and −75° C.). The dark brown solution was stirred at −75° C. for 1 h 15 min. Finally a solution of 1.4 g of iodine (5.51 mmol) in 10 ml THF was added at −75° C. over 25 min. After additional 45 min stirring at the same temperature 12 ml 2M aqueous HCl were added within 2 min (temperature raised from −78 to −50° C. The cooling device was then removed, the reaction mixture diluted with diethylether. After separation of the organic phase, the aqueous phase was reextracted with diethylether. The combined organic phases were successively washed with 10 ml 1M sodium thiosulfate, saturated NaHCO3 and brine, dried over magnesium sulfate, filtered off and concentrated in vacuo to yield 1.54 (69%) of 6-chloro-3-iodo-2-trifluoromethyl-pyridine as a brown semisolid residue. MS: 307.0









Identifiers


|
REACTION_CXSMILES
|
[Li]CCCC.C(NC(C)C)(C)C.[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[N:15]=1.[I:24]I.Cl>C1COCC1>[Cl:13][C:14]1[N:15]=[C:16]([C:20]([F:21])([F:22])[F:23])[C:17]([I:24])=[CH:18][CH:19]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
1.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-75 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The dark brown solution was stirred at −75° C. for 1 h 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added within 15 min (temperature between −76 and −75° C.)
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added within 2 min (temperature
|
|
Duration
|
2 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
raised from −78 to −50° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling device was then removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture diluted with diethylether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After separation of the organic phase
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were successively washed with 10 ml 1M sodium thiosulfate, saturated NaHCO3 and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 69% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C(=N1)C(F)(F)F)I
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
